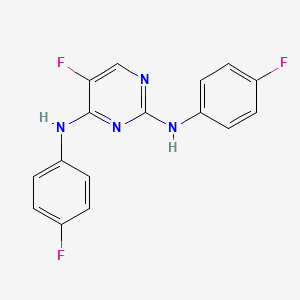

N,N-diisopropyl-N'-phenylurea

Übersicht

Beschreibung

N,N-diisopropyl-N'-phenylurea is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 220.157563266 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioremediation Technology

N,N-diisopropyl-N'-phenylurea, as part of the phenylurea herbicides group, has been studied for its environmental impact and potential bioremediation. Research has shown that these herbicides, like diuron, are often detected as contaminants in soil and water, especially in areas of extensive use. To address this, a cyclodextrin-based bioremediation technology has been developed. This technology utilizes hydroxypropyl-β-cyclodextrin and a bacterial consortium to enhance the bioavailability and complete biodegradation of diuron in soil systems. This method has shown promising results in almost complete mineralization of diuron, contrasting with previous incomplete mineralization based on single or consortium bacterial degradation (Villaverde et al., 2012).

Chemical Synthesis and Reactions

Studies on the chemical properties of this compound derivatives have explored their synthesis and reactions. For example, the kinetics of phenol's addition to diisopropylcarbodiimide and the subsequent reaction of the resulting N,N′-diisopropyl-O-phenylisourea with hydroxide have been reported. Contrary to previous beliefs, it was found that the reaction of isourea with hydroxide does not induce a Chapman rearrangement but rather results in solvolysis by carbodiimide elimination (Tate et al., 2016).

Microbial Degradation

Microbial degradation of phenylurea herbicides like diuron has been extensively studied. Fungi and bacteria can degrade these herbicides through successive N-dealkylation to produce substituted aniline products. This fungal pathway differs from the bacterial pathway and can yield new metabolites of environmental concern. The study of these degradation pathways is crucial for understanding and managing the environmental fate of phenylurea herbicides (Badawi et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

N,N-diisopropyl-N’-phenylurea, also known as 3-phenyl-1,1-di(propan-2-yl)urea, primarily targets the Epoxide Hydrolase enzyme . This enzyme plays a crucial role in the metabolism of various endogenous chemical compounds.

Mode of Action

The compound interacts with its target, the Epoxide Hydrolase enzyme, by binding to its active site. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function . .

Biochemical Pathways

It is known that the compound can influence the metabolism of endogenous compounds by interacting with the epoxide hydrolase enzyme This could potentially affect various biochemical pathways in which this enzyme is involved

Pharmacokinetics

It is known that the compound can be absorbed and distributed in the body to reach its target, the epoxide hydrolase enzyme

Result of Action

It is known that the compound can interact with the epoxide hydrolase enzyme, potentially leading to changes in the enzyme’s activity . These changes could have various effects at the molecular and cellular levels, depending on the specific roles of the enzyme in different cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-diisopropyl-N’-phenylurea. Factors such as temperature, pH, and the presence of other chemical compounds can affect the compound’s stability and its ability to interact with its target, the Epoxide Hydrolase enzyme . .

Biochemische Analyse

Biochemical Properties

N,N-diisopropyl-N’-phenylurea has been shown to interact with a variety of biomolecules. For instance, it has been found to be involved in the initial step of N,N-dimethyl-substituted phenylurea herbicide degradation, where it undergoes mono-N-demethylation . This process is catalyzed by a novel N-demethylase, PdmAB, which belongs to the Rieske non-heme iron oxygenase (RO) family .

Molecular Mechanism

The molecular mechanism of N,N-diisopropyl-N’-phenylurea involves its interaction with the enzyme PdmAB. This enzyme is responsible for the initial mono-N-demethylation of N,N-dimethyl-substituted phenylurea herbicides . The PdmAB enzyme is part of a bacterial Rieske non-heme iron oxygenase (RO) system .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of N,N-diisopropyl-N’-phenylurea in animal models, one study has reported that a related compound, DIPOPA (N,N-diisopropyl-2-oxopropanamide), exhibited neuroprotective effects when administered intravenously to a rat middle cerebral artery occlusion model .

Metabolic Pathways

N,N-diisopropyl-N’-phenylurea is involved in the metabolic pathway of N,N-dimethyl-substituted phenylurea herbicides, where it undergoes mono-N-demethylation . This process is catalyzed by the enzyme PdmAB .

Eigenschaften

IUPAC Name |

3-phenyl-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLKEIDJQXTQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-81-0 | |

| Record name | 1,1-DIISOPROPYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

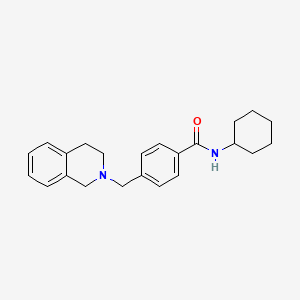

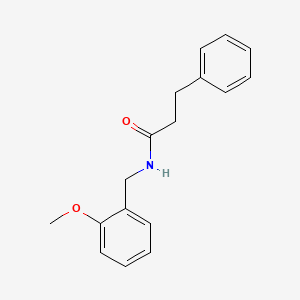

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)

![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)